molecular formula C10H15ClN2O B1452336 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine CAS No. 1220038-06-1

6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine

Cat. No. B1452336
CAS RN: 1220038-06-1
M. Wt: 214.69 g/mol
InChI Key: QBKSAWLGRWGXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine, also known as 6-CEPPA, is a chlorinated pyridinamine derivative with a wide range of applications in both scientific research and laboratory experiments. It is a colorless, crystalline solid and is soluble in water and organic solvents. 6-CEPPA is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and dyes. In addition, 6-CEPPA has been used in the study of the mechanism of action of various drugs and in the development of new drugs.

Scientific Research Applications

Activation and Reduction Reactions

6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine participates in complex reactions with osmium-hexahydride complexes, leading to selective and quantitative deuteration at specific positions on the pyridine ring. Such reactions demonstrate the compound's utility in organometallic chemistry, especially in hydrogenation processes and catalysis, showcasing its role in the development of new synthetic methodologies (Resano Barrio, Esteruelas, & Oñate, 2004).

Lithiation Studies

Research on the lithiation of chloro- and methoxypyridines, including derivatives similar to 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine, reveals intricate mechanisms involving initial ortho-direction or subsequent stabilization. These findings contribute to our understanding of lithiation processes, which are critical for designing synthetic routes in organic chemistry (Gros, Choppin, & Fort, 2003).

Synthesis of Pyrrolopyridines and Pyridopyrrolopyrimidines

The compound is used as a building block for synthesizing various heterocyclic systems, such as pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines. These systems have potential applications in medicinal chemistry, including as antibacterial agents, highlighting the compound's versatility in drug discovery (Abdel-Mohsen & Geies, 2008).

Modular Synthesis of C-Nucleosides

The chemical serves as a precursor in the modular and practical synthesis of pyridin-3-yl C-nucleosides, a class of nucleoside analogs. This synthesis showcases the compound's role in the development of novel therapeutic agents, particularly in the context of antiviral and anticancer research (Joubert, Pohl, Klepetérová, & Hocek, 2007).

Development of Ionic Liquids

New ionic liquids featuring pyridinium cations derived from 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine have been synthesized and applied in catalysis, demonstrating the compound's applicability in creating novel solvent systems for green chemistry applications. These ionic liquids are used in reactions like the Morita-Baylis-Hillman reaction, emphasizing their potential in enhancing reaction efficiencies and selectivities (Zhao, Zhao, Shen, Zhao, & Sun, 2008).

properties

IUPAC Name

6-chloro-N-(3-ethoxypropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-2-14-8-4-7-12-10-6-3-5-9(11)13-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSAWLGRWGXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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